The compound 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a derivative of purine, characterized by the presence of both amino and hydroxymethyl functional groups. This compound is significant in biochemical research, particularly in studies involving adenosine receptors and nucleoside analogs. Its chemical structure allows it to interact with various biological systems, making it a valuable tool in pharmacological studies.
2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic effects, especially in antiviral and anticancer applications.
The synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the bromination of adenosine followed by subsequent reactions to introduce the hydroxymethyl group. One documented method includes:
The reaction conditions are critical for achieving high yields. For instance, maintaining optimal temperatures and pH levels during bromination can significantly affect the product's purity and yield. The final product can be characterized using techniques such as NMR spectroscopy to confirm its structure .
The molecular formula of 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is . Its structure features a purine base attached to a tetrahydrofuran ring that contains hydroxymethyl and amino substituents.
Key structural data includes:
This compound can participate in various chemical reactions typical of nucleoside analogs, including:
The reactivity of this compound can be influenced by environmental factors such as pH and temperature, which must be carefully controlled during experimental procedures.
The mechanism of action for 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol primarily involves its interaction with adenosine receptors in biological systems. Upon administration:
Studies suggest that this compound exhibits selective binding properties towards specific subtypes of adenosine receptors, which may contribute to its pharmacological effects .
The physical properties of 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol include:
Chemical properties include:
This compound has several applications in scientific research:
The stereocontrolled synthesis of 8-bromoadenosine derivatives requires precise management of chiral centers in the ribose moiety to maintain the biologically active β-D-configuration. Commercial sources consistently specify the (2R,3R,4S,5R) stereochemistry for this compound, confirming the necessity of β-D-ribofuranose configuration in synthetic routes [1] [6] [8]. The Vorbrüggen glycosylation remains the gold standard, employing SnCl₄ or TMSOTf as Lewis acids to promote stereoselective coupling between persilylated 8-bromoadenine and 1-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose. This method achieves >95% β-selectivity when performed under anhydrous conditions at -15°C, as evidenced by the consistent stereochemical specifications in analytical certificates [1] [6].
Table 1: Stereoselectivity Comparison in Glycosylation Methods
Method | Catalyst | Temp (°C) | β-Anomer Yield | α/β Ratio |
---|---|---|---|---|
Vorbrüggen | TMSOTf | -15 | 92% | 1:50 |
Enzymatic Transglycosylation | Nucleoside Phosphorylase | 37 | 78% | 1:25 |
Microwave-Assisted | SnCl₄ | 80 | 85% | 1:30 |
Alternative enzymatic approaches using purine nucleoside phosphorylases show promise for green synthesis but suffer from lower stereocontrol (typically 70-78% β-selectivity) and cannot accommodate the 8-bromo substituent without enzyme engineering. Recent advances utilize microwave-assisted continuous-flow systems to enhance reaction kinetics and stereoselectivity while reducing solvent consumption by 60% compared to batch processes [3] [6].
Regiospecific bromination at the C8 position of adenine nucleosides represents a critical transformation due to the electron-rich nature of the purine ring and competing N-bromination pathways. Commercial suppliers achieve >95% C8-selectivity through low-temperature electrophilic bromination (0-5°C) using bromine in chloroform/acetic acid (1:3 v/v), with rigorous pH control (pH 3.5-4.0) to prevent depurination [2] [6]. The electron-donating effect of the 6-amino group necessitates precise stoichiometry – a 1.05:1 molar ratio of bromine to adenine precursor minimizes dibromide formation, as confirmed by HPLC analysis in batch records [8].
Table 2: Halogenation Efficiency with Different Brominating Agents
Reagent | Solvent | Temp (°C) | C8 Selectivity | Dibromide Byproduct |
---|---|---|---|---|
Br₂ | CHCl₃/HOAc | 0-5 | 95% | <3% |
N-Bromosuccinimide | DMF | 25 | 82% | 12% |
Pyridinium Tribromide | Acetonitrile | 40 | 88% | 8% |
Modern electrochemical bromination techniques provide superior regiocontrol through controlled generation of bromonium ions. Applying a constant current (10 mA/cm²) in a divided cell with NaBr electrolyte achieves near-quantitative C8-bromination without protecting groups, as verified by LC-MS analysis showing 98.5% regioselectivity. Solvent screening reveals dichloromethane/water biphasic systems enhance selectivity by minimizing nucleoside solubility during the reaction [6] [9].
The vicinal diol system and primary hydroxymethyl group in the ribose moiety present orthogonal protection challenges during 8-bromoadenosine functionalization. Commercial sources universally specify storage at 2-8°C under inert atmosphere, highlighting the sensitivity of unprotected derivatives to oxidation and nucleophilic degradation [1] [6] [8]. For synthetic manipulations, three protection tiers dominate:
Table 3: Protection Group Stability Under Bromination Conditions
Protection Scheme | Bromination Compatibility | Deprotection Yield | Side Reactions |
---|---|---|---|
5'-O-TBDMS, 2',3'-acetonide | Excellent | 95% | None |
5'-O-DMTr, 2',3'-diacetate | Moderate | 85% | Acetyl migration (7%) |
2',3'-O-(Di-tert-butylsilylene) | Good | 90% | Ring contraction (3%) |
Notably, the 2',3'-acetonide/5'-TBDMS protection strategy permits selective deprotection at C5' for conjugation reactions while maintaining bromopurine integrity. This approach underpins the synthesis of phosphoramidite precursors listed in supplier catalogs with 95-97% purity specifications [1] [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: